2,3,6,7-Tetramethoxyanthracene-9,10-dione IUPAC name
2,3,6,7-Tetramethoxyanthracene-9,10-dione IUPAC name
An In-Depth Technical Guide to 2,3,6,7-Tetramethoxyanthracene-9,10-dione
Abstract
This technical guide provides a comprehensive overview of 2,3,6,7-Tetramethoxyanthracene-9,10-dione, a polysubstituted anthraquinone derivative. Anthraquinones are a well-established class of compounds with significant applications ranging from dyes to pharmaceuticals. This document, intended for researchers, scientists, and professionals in drug development, details the molecule's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and methods for its analytical characterization. Furthermore, it explores the potential biological relevance and applications of this specific scaffold, drawing upon the extensive research conducted on analogous anthraquinone structures.
Introduction: The Anthraquinone Scaffold
The anthracene-9,10-dione, or anthraquinone, core is a privileged structure in medicinal chemistry and materials science. It consists of a tricyclic aromatic system with two ketone groups at the C9 and C10 positions. This planar scaffold is a key component in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the anthraquinone core at its peripheral positions (1-4 and 5-8) allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties, thereby modulating its biological activity and potential therapeutic applications.
2,3,6,7-Tetramethoxyanthracene-9,10-dione is a symmetrically substituted derivative. The presence of four electron-donating methoxy groups is expected to significantly influence the molecule's redox potential and its capacity for intermolecular interactions, making it a compound of considerable interest for further investigation.
Chemical Identity and Properties
Correctly identifying a compound is the foundational step for all subsequent research. The nomenclature and core properties of the title compound are well-established.
IUPAC Name: 2,3,6,7-tetramethoxyanthracene-9,10-dione.[3][4]
Synonyms: 2,3,6,7-Tetramethoxyanthraquinone, 2,3,6,7-Tetramethoxy-9,10-anthraquinone.[4]
Chemical Structure
The molecular structure consists of a central anthraquinone core with four methoxy groups located at the 2, 3, 6, and 7 positions.
Caption: Molecular Structure of the title compound.
Physicochemical Data
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 5629-55-0 | [3][4] |
| Molecular Formula | C₁₈H₁₆O₆ | [4] |
| Molecular Weight | 328.3 g/mol | [4] |
| InChI Key | WAKICGWWAOUTLO-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | COC1=CC2=C(C=C1OC)C(=O)C1=CC(OC)=C(OC)C=C1C2=O | [3] |
| Purity | ≥95% (Commercially available) | [3] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted anthraquinones exist, a common and reliable strategy involves the construction of a substituted anthracene core followed by selective oxidation. The following protocol outlines a plausible and efficient synthesis pathway.
Synthetic Workflow Overview
The synthesis can be logically divided into two primary stages: first, the formation of the tetramethoxy-substituted anthracene core, and second, the selective oxidation of this core to the desired 9,10-dione.
Caption: Proposed two-stage synthetic workflow.
Detailed Experimental Protocol
This protocol is based on established methodologies for Friedel-Crafts reactions and subsequent anthracene oxidations.[5]
Stage 1: Synthesis of 2,3,6,7-Tetramethoxyanthracene
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃, 2.2 equivalents).
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Solvent and Reactant Addition: Add dry dichloromethane (CH₂Cl₂) as the solvent. Cool the flask to 0°C in an ice bath. Slowly add 1,2-dimethoxybenzene (veratrole, 2.0 equivalents) to the stirred suspension.
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Causality: Anhydrous conditions are critical as AlCl₃ is highly hygroscopic and water would quench the catalyst. Dichloromethane serves as both a solvent and a reactant, providing the one-carbon bridge between the two veratrole units. The reaction is performed at 0°C to control the initial exothermic reaction.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and quench the catalyst.
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Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2,3,6,7-tetramethoxyanthracene, can be purified by column chromatography on silica gel.
Stage 2: Oxidation to 2,3,6,7-Tetramethoxyanthracene-9,10-dione
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Reaction Setup: Dissolve the purified 2,3,6,7-tetramethoxyanthracene from Stage 1 in glacial acetic acid in a round-bottom flask.
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Oxidant Addition: While stirring, slowly add a solution of chromium trioxide (CrO₃) in aqueous acetic acid.
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Causality: The 9 and 10 positions of the anthracene core are highly susceptible to oxidation due to their high electron density and the formation of a stable conjugated dione system. CrO₃ is a potent oxidizing agent suitable for this transformation. Acetic acid is a common solvent for such oxidations as it is resistant to oxidation itself and solubilizes the reactants.
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Reaction and Isolation: Heat the mixture gently (e.g., 60-80°C) for 2-4 hours. After cooling, pour the mixture into water. The solid product will precipitate.
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Purification: Collect the precipitate by filtration, wash thoroughly with water to remove chromium salts and acetic acid, and then dry. The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 2,3,6,7-Tetramethoxyanthracene-9,10-dione.
Spectroscopic and Analytical Characterization
Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques should be employed.
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¹H NMR Spectroscopy: The symmetry of the molecule simplifies the proton NMR spectrum. One would expect to see a singlet for the four equivalent aromatic protons (at H-1, H-4, H-5, H-8) and a singlet for the twelve equivalent methoxy protons (-OCH₃).
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbons (C=O, typically δ > 180 ppm), the methoxy-substituted aromatic carbons, the unsubstituted aromatic carbons, and the methoxy carbons (-OCH₃, typically δ ≈ 55-60 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. A strong absorption band around 1670-1680 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching. Bands corresponding to C-O stretching of the methoxy groups and C=C stretching of the aromatic rings will also be present.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₈H₁₆O₆) by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺.[4]
Potential Applications and Biological Relevance
While specific biological data for 2,3,6,7-Tetramethoxyanthracene-9,10-dione is limited in readily available literature, the broader class of anthraquinones is extensively studied, providing a strong basis for predicting its potential utility.
Anticancer Activity
Many anthraquinone derivatives exert their cytotoxic effects by intercalating into DNA, disrupting DNA replication and transcription, and inhibiting topoisomerase II.[2] The planar structure of the title compound is ideal for such intercalation. The methoxy substituents may influence DNA binding affinity and cellular uptake.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2,3,6,7-Tetramethoxyanthracene-9,10-dione | C18H16O6 | CID 15557501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102617587A - Synthesis method for 2,3,6,7-triptycene tetracarboxylic dianhydride - Google Patents [patents.google.com]
